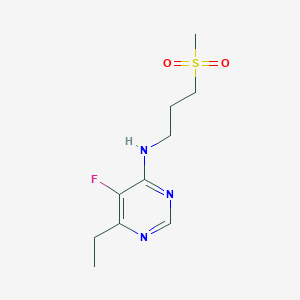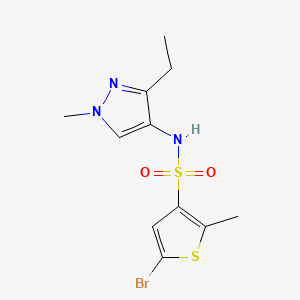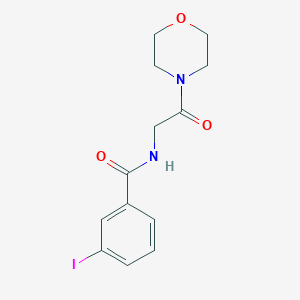![molecular formula C12H14N4O B6643984 N-[(1-methyltriazol-4-yl)methyl]-1,3-dihydro-2-benzofuran-5-amine](/img/structure/B6643984.png)
N-[(1-methyltriazol-4-yl)methyl]-1,3-dihydro-2-benzofuran-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methyltriazol-4-yl)methyl]-1,3-dihydro-2-benzofuran-5-amine is a compound that belongs to the class of heterocyclic organic compounds It features a benzofuran ring fused with a triazole moiety, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyltriazol-4-yl)methyl]-1,3-dihydro-2-benzofuran-5-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of o-hydroxyaryl ketones with appropriate reagents.
Introduction of the Triazole Moiety: The triazole ring is introduced via a click chemistry reaction, which involves the cycloaddition of azides and alkynes in the presence of a copper catalyst.
Final Coupling: The final step involves coupling the benzofuran and triazole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyltriazol-4-yl)methyl]-1,3-dihydro-2-benzofuran-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-[(1-methyltriazol-4-yl)methyl]-1,3-dihydro-2-benzofuran-5-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme interactions, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of N-[(1-methyltriazol-4-yl)methyl]-1,3-dihydro-2-benzofuran-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, while the benzofuran ring can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole moiety and exhibit similar biological activities.
Benzofuran Derivatives: Compounds with the benzofuran ring also show comparable chemical properties and applications.
Uniqueness
N-[(1-methyltriazol-4-yl)methyl]-1,3-dihydro-2-benzofuran-5-amine is unique due to the combination of the benzofuran and triazole rings, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
N-[(1-methyltriazol-4-yl)methyl]-1,3-dihydro-2-benzofuran-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-16-6-12(14-15-16)5-13-11-3-2-9-7-17-8-10(9)4-11/h2-4,6,13H,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFYWDCQJQGUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CNC2=CC3=C(COC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-methyl-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-2-nitroaniline](/img/structure/B6643909.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-4-yl)ethanamine](/img/structure/B6643921.png)
![4-ethyl-N-[1-(1H-pyrazol-4-yl)ethyl]thiadiazole-5-carboxamide](/img/structure/B6643935.png)
![(2R)-2-[[2-amino-2-(4-methylphenyl)acetyl]amino]butanoic acid](/img/structure/B6643944.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-pyridin-2-ylethanamine](/img/structure/B6643961.png)
![6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6643974.png)
![N-[1-(hydroxymethyl)cyclopropyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B6643976.png)
![N-[1-[(3-hydroxyphenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B6643991.png)

![2-Fluoro-3-[(6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B6644010.png)
![2,6-difluoro-N-[1-(hydroxymethyl)cyclopropyl]benzenesulfonamide](/img/structure/B6644016.png)
![4-chloro-N-[1-(hydroxymethyl)cyclopropyl]-2-methylbenzenesulfonamide](/img/structure/B6644018.png)

